![molecular formula C10H20N2O2 B4543904 N-(2-methoxyethyl)-2-methyl-1-piperidinecarboxamide](/img/structure/B4543904.png)
N-(2-methoxyethyl)-2-methyl-1-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution processes. A key intermediate in the synthesis of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through these steps, with a total yield of 20.2% (Wang, Xu, & Tang, 2015). Furthermore, the synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described using an anodic methoxylation approach in a microfluidic electrolysis cell, highlighting the versatility of synthetic methods available for modifying piperidine structures (Al-hadedi et al., 2022).
Molecular Structure Analysis
The structural analysis of piperidine derivatives reveals the importance of specific substituents and molecular conformations in determining their chemical behavior and interaction with biological targets. For instance, the molecular interaction of a piperidine antagonist with the CB1 cannabinoid receptor has been studied, providing insight into the conformational preferences and binding modes of these compounds (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, depending on their functional groups and molecular structure. For example, the reactivity of N-methoxy-N-methylamides (Weinreb amides), widely used as acylating agents, highlights the significance of N-methoxy groups in facilitating nucleophilic addition reactions and enabling further functionalization of the piperidine core (Lee & Park, 2002).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylpiperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9-5-3-4-7-12(9)10(13)11-6-8-14-2/h9H,3-8H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKONLBIASUBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-methylpiperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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